molecular formula C14H16N2O3S2 B12150853 Methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B12150853
M. Wt: 324.4 g/mol
InChI Key: NMVXEGOCAPIDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound with the molecular formula C20H20N2O3S2. It is known for its unique structure, which includes a benzothieno pyrimidine core, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
  • Methyl [(3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
  • Methyl [(3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Uniqueness

What sets Methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate apart is its specific substitution pattern and the presence of the benzothieno pyrimidine core.

Biological Activity

Methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate (CAS Number: 577983-11-0) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C14H16N2O3S2C_{14}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of approximately 316.42 g/mol. The structure includes a benzothieno-pyrimidine core which is known for various pharmacological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate exhibit significant anticancer properties. For instance:

  • Case Study 1 : In a screening of drug libraries on multicellular spheroids, certain derivatives showed promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research has suggested that derivatives of benzothieno-pyrimidines can exhibit activity against various bacterial strains:

  • Case Study 2 : A study highlighted the effectiveness of similar compounds against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.

Research Findings

A summary of key findings related to the biological activity of methyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in cancer cell lines.
AntimicrobialEffective against resistant bacterial strains.
Enzyme InhibitionInhibitory effects on key metabolic enzymes.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C14H16N2O3S2/c1-16-13(18)11-8-5-3-4-6-9(8)21-12(11)15-14(16)20-7-10(17)19-2/h3-7H2,1-2H3

InChI Key

NMVXEGOCAPIDRN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)OC)SC3=C2CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.